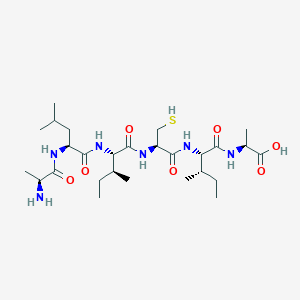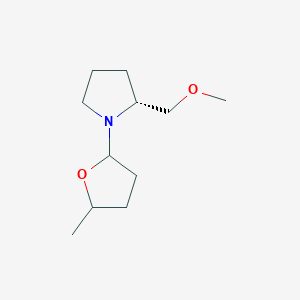
Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves the cyclization of appropriate precursors. For this specific compound, a possible synthetic route could involve the reaction of a suitable methoxymethyl precursor with a tetrahydro-5-methyl-2-furanyl derivative under controlled conditions. The reaction might require the use of catalysts or specific reagents to ensure the formation of the desired chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or other oxidized forms.
Reduction: Reduction of functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Pyrrolidine derivatives are extensively studied for their applications in various fields:
Chemistry: Used as building blocks in organic synthesis and as chiral auxiliaries.
Biology: Studied for their biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for their potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact mechanism would depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine
- 2-Methylpyrrolidine
- 1-(2-Furanyl)pyrrolidine
- 2-(Methoxymethyl)pyrrolidine
Uniqueness
The uniqueness of Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- lies in its specific chiral configuration and the presence of both methoxymethyl and tetrahydro-5-methyl-2-furanyl groups. These structural features can impart unique chemical and biological properties, making it distinct from other pyrrolidine derivatives.
Properties
CAS No. |
651718-42-2 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(2R)-2-(methoxymethyl)-1-(5-methyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C11H21NO2/c1-9-5-6-11(14-9)12-7-3-4-10(12)8-13-2/h9-11H,3-8H2,1-2H3/t9?,10-,11?/m1/s1 |
InChI Key |
IYPRXZNVCPCGPB-HSOILSAZSA-N |
Isomeric SMILES |
CC1CCC(O1)N2CCC[C@@H]2COC |
Canonical SMILES |
CC1CCC(O1)N2CCCC2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



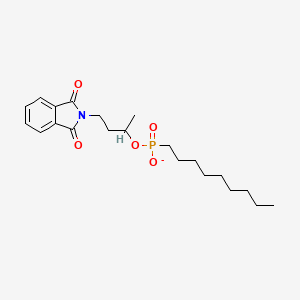
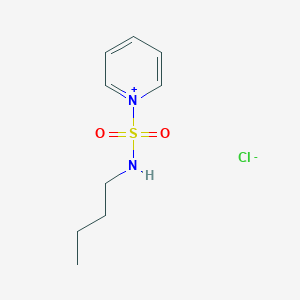
![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)
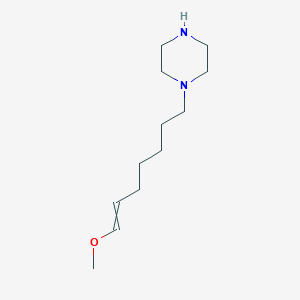
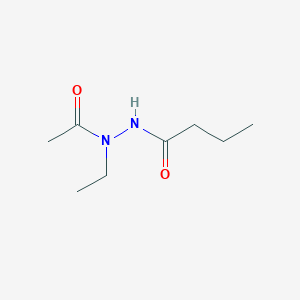
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)

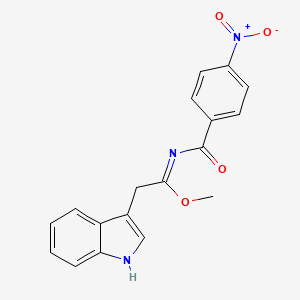

![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
